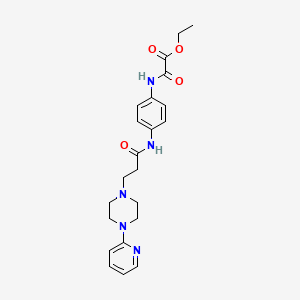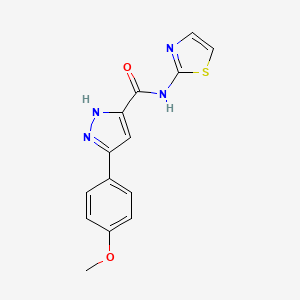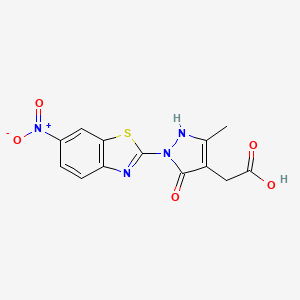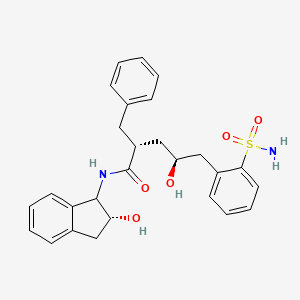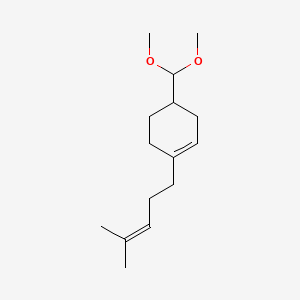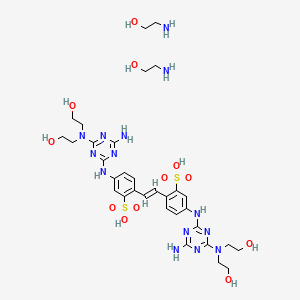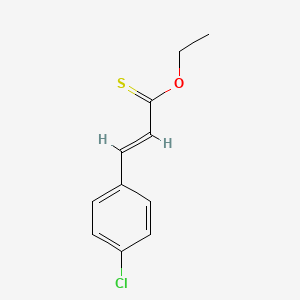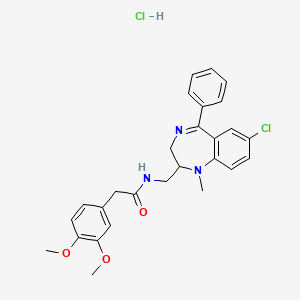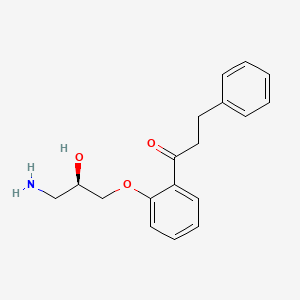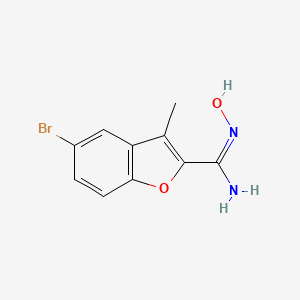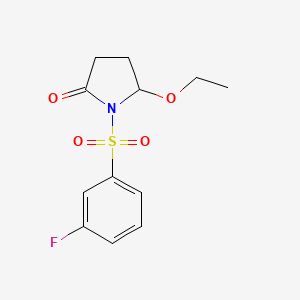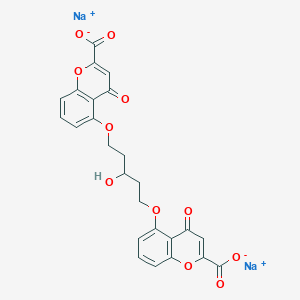
5-Methyl cromolyn sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl cromolyn sodium is a derivative of cromolyn sodium, a well-known anti-allergic drug. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment. It is known to inhibit the interaction between the S100P protein and its receptor, receptor for advanced glycation end product (RAGE), which plays a significant role in cancer progression .
Preparation Methods
The synthesis of 5-Methyl cromolyn sodium involves several steps. The starting material is typically cromolyn sodium, which undergoes methylation to introduce the methyl group at the 5-position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methyl cromolyn sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a model compound in studying the reactivity and stability of chromone derivatives.
Mechanism of Action
The mechanism of action of 5-Methyl cromolyn sodium involves the inhibition of the S100P-RAGE interaction. This inhibition leads to a decrease in NF-κB activity, cell growth, and apoptosis, which are normally induced by S100P. The compound effectively reduces tumor growth and metastasis by targeting these molecular pathways .
Comparison with Similar Compounds
5-Methyl cromolyn sodium is compared with other similar compounds such as cromolyn sodium and its analogs. While cromolyn sodium is effective in stabilizing mast cells and preventing allergic reactions, this compound has shown superior efficacy in inhibiting the S100P-RAGE interaction and reducing cancer cell growth . Other similar compounds include:
Cromolyn sodium: Primarily used for its anti-allergic properties.
Nedocromil sodium: Another mast cell stabilizer with similar applications.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Properties
CAS No. |
1221154-42-2 |
|---|---|
Molecular Formula |
C25H18Na2O11 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
disodium;5-[5-(2-carboxylato-4-oxochromen-5-yl)oxy-3-hydroxypentoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C25H20O11.2Na/c26-13(7-9-33-16-3-1-5-18-22(16)14(27)11-20(35-18)24(29)30)8-10-34-17-4-2-6-19-23(17)15(28)12-21(36-19)25(31)32;;/h1-6,11-13,26H,7-10H2,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
InChI Key |
BJZIWUVZJRREHR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCC(CCOC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


